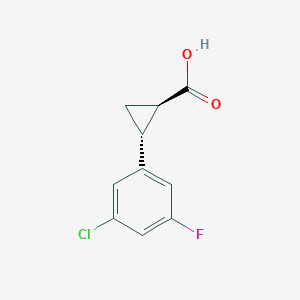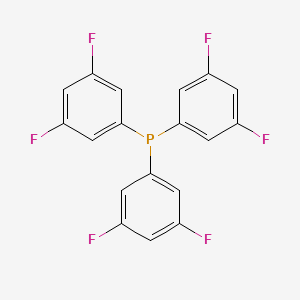![molecular formula C14H11ClFNO6S B15279607 Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]- CAS No. 31185-43-0](/img/structure/B15279607.png)
Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11ClFNO6S. This compound is part of the sulfonyl fluoride family, known for their stability and reactivity, making them valuable in various chemical and biological applications .
Méthodes De Préparation
The synthesis of 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-5-nitrophenol with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenolic and ethereal oxygen sites.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound’s ability to form stable covalent bonds with biological molecules makes it useful in enzyme inhibition studies.
Medicine: It is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic sites on target molecules, forming stable covalent bonds. This reactivity is particularly useful in enzyme inhibition, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonyl fluorides such as 4-(2-aminoethyl)benzenesulfonyl fluoride and phenylmethanesulfonyl fluoride. Compared to these, 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride offers unique reactivity due to the presence of the nitro and chloro substituents, which can influence its electronic properties and reactivity .
Propriétés
Numéro CAS |
31185-43-0 |
|---|---|
Formule moléculaire |
C14H11ClFNO6S |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
4-[2-(2-chloro-5-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFNO6S/c15-13-6-1-10(17(18)19)9-14(13)23-8-7-22-11-2-4-12(5-3-11)24(16,20)21/h1-6,9H,7-8H2 |
Clé InChI |
DUSXLDPLAQTQDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


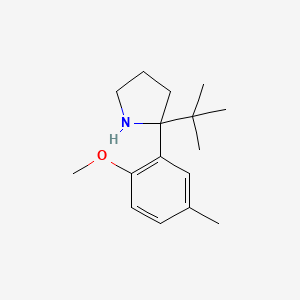
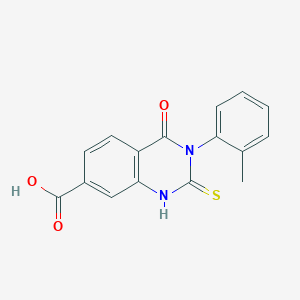
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
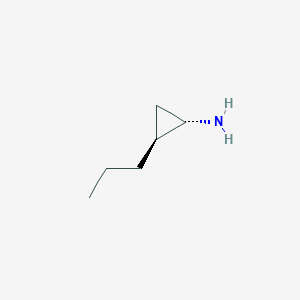
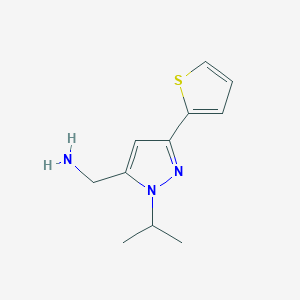

![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
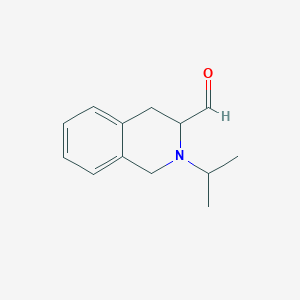
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)
